Cas no 1512156-34-1 (methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate)

methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinecarboxylic acid, 4-methyl-1-(2-pyrimidinylmethyl)-, methyl ester
- methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate
-
- MDL: MFCD22942173
- インチ: 1S/C12H17N3O2/c1-9-6-15(7-10(9)12(16)17-2)8-11-13-4-3-5-14-11/h3-5,9-10H,6-8H2,1-2H3
- InChIKey: CTCDXBJAGBCIJN-UHFFFAOYSA-N
- SMILES: N1(CC2=NC=CC=N2)CC(C)C(C(OC)=O)C1
methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-259889-0.5g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 95% | 0.5g |
$946.0 | 2024-06-18 | |
Enamine | EN300-259889-10.0g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 95% | 10.0g |
$4236.0 | 2024-06-18 | |
Enamine | EN300-259889-1g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 1g |
$986.0 | 2023-09-14 | ||
Enamine | EN300-259889-0.1g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 95% | 0.1g |
$867.0 | 2024-06-18 | |
Enamine | EN300-259889-0.05g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 95% | 0.05g |
$827.0 | 2024-06-18 | |
Enamine | EN300-259889-5.0g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 95% | 5.0g |
$2858.0 | 2024-06-18 | |
Enamine | EN300-259889-10g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 10g |
$4236.0 | 2023-09-14 | ||
Enamine | EN300-259889-5g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 5g |
$2858.0 | 2023-09-14 | ||
Enamine | EN300-259889-0.25g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 95% | 0.25g |
$906.0 | 2024-06-18 | |
Enamine | EN300-259889-2.5g |
methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate |
1512156-34-1 | 95% | 2.5g |
$1931.0 | 2024-06-18 |
methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate (CAS: 1512156-34-1)
The compound methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate (CAS: 1512156-34-1) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery research. This pyrrolidine derivative, featuring a pyrimidine substitution pattern, has shown promising pharmacological properties that warrant further investigation. Recent studies have focused on its synthesis, structural characterization, and potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
Structural analysis reveals that the compound's unique configuration, with its ester functionality at the 3-position and pyrimidinylmethyl group at the 1-position of the pyrrolidine ring, contributes to its distinctive biological activity profile. The methyl group at the 4-position appears to play a crucial role in modulating the molecule's pharmacokinetic properties. Recent computational modeling studies suggest that this structural arrangement allows for optimal interactions with various biological targets while maintaining favorable drug-like characteristics.
In synthetic chemistry developments, researchers have reported improved methods for the preparation of methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate with higher yields and purity. A 2023 study published in the Journal of Medicinal Chemistry described a novel asymmetric synthesis route that achieves >95% enantiomeric excess, addressing previous challenges in stereochemical control. This advancement is particularly significant as the stereochemistry of the molecule has been shown to dramatically influence its biological activity.
Pharmacological investigations have identified several potential therapeutic applications for this compound. Preliminary in vitro studies demonstrate selective inhibition of specific kinase targets involved in neuroinflammatory pathways, with IC50 values in the low micromolar range. Animal model studies suggest good blood-brain barrier penetration, making it a promising candidate for CNS-targeted therapies. Researchers are particularly interested in its potential application for neurodegenerative diseases, where current treatment options remain limited.
Recent safety and toxicity profiling indicates that methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate exhibits a favorable preliminary safety profile in rodent models, with no significant organ toxicity observed at therapeutic doses. However, researchers caution that more comprehensive toxicological studies are needed before clinical evaluation can be considered. The compound's metabolic stability has been assessed using human liver microsomes, showing moderate clearance rates that may require optimization in future derivative development.
Ongoing research efforts are exploring structure-activity relationships (SAR) around this chemical scaffold, with particular focus on modifications to the ester moiety and pyrimidine ring substitutions. Several patent applications filed in 2023-2024 suggest growing commercial interest in this compound class, with potential applications extending beyond CNS disorders to include autoimmune diseases and certain oncology indications. The scientific community anticipates that further characterization of this molecule's mechanism of action will provide valuable insights for future drug development programs.
1512156-34-1 (methyl 4-methyl-1-(pyrimidin-2-yl)methylpyrrolidine-3-carboxylate) Related Products
- 899726-84-2(8-(2-ethoxyphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1260808-16-9(1-2-(trifluoromethoxy)phenylcyclohexane-1-carboxylic acid)
- 1020501-87-4(3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 1805270-07-8(3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 2224287-91-4(n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide)
- 2228247-41-2(methyl 3-amino-2-(6-bromopyridin-2-yl)propanoate)
- 15251-47-5(Anabasine Hydrochloride)
- 2786-08-5(4-Dibenzothiophenecarboxylicacid)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
